N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a cyclohexene ring
Mechanism of Action
Target of action
Compounds with similar structures, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, have been found to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of some cells to which Epidermal Growth Factor (EGF) binds, causing the cells to divide. It plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Biochemical pathways
EGFR is part of several biochemical pathways, including the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation .
Result of action
Inhibition of egfr by similar compounds can lead to decreased cell proliferation and potentially induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized from furfural through the Paal-Knorr synthesis . The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone . These intermediates are then coupled through a series of reactions, including alkylation and cyclization, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can yield pyrazolines.
Scientific Research Applications
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound also contains a furan and pyrazole ring but differs in the substituents and functional groups.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound contains a furan ring and an oxadiazole ring, showing different chemical properties and reactivity.
Uniqueness
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide is unique due to its combination of three distinct ring systems, which can confer unique chemical and biological properties
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-14(15-8-5-9-21-15)10-13(18-19)11-17-16(20)12-6-3-2-4-7-12/h2-3,5,8-10,12H,4,6-7,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDGOOZGCODKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CCC=CC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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